molecular formula C15H10FN3O2S B14879305 1-(4-Fluorophenyl)-2-(furan-2-yl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(4-Fluorophenyl)-2-(furan-2-yl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14879305
M. Wt: 315.3 g/mol
InChI Key: JCUQLBFYUSWHNG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a mercapto group, and a tetrahydropyrimidine core

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Fluorophenyl and Furan Groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.

    Addition of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiol reagents under basic conditions.

    Formation of the Carbonitrile Group: This can be achieved through cyanation reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Materials Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include other tetrahydropyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C15H10FN3O2S

Molecular Weight

315.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(furan-2-yl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C15H10FN3O2S/c16-9-3-5-10(6-4-9)19-13(12-2-1-7-21-12)18-14(20)11(8-17)15(19)22/h1-7,13,22H,(H,18,20)

InChI Key

JCUQLBFYUSWHNG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)F)S)C#N

Origin of Product

United States

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